methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate
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Overview
Description
Methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with a unique structure that includes multiple chiral centers. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate typically involves multiple steps, including the formation of the pyran ring and the attachment of the pyrrolidinyl and pyridinyl groups. Common synthetic routes may involve the use of protecting groups to ensure the selective formation of the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidinyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-2-(β-D-glucopyranosyloxy)-3-vinyl-3,4-dihydro-2H-pyran-5-carboxylate
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)-tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
Methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate is unique due to its specific stereochemistry and the presence of both pyrrolidinyl and pyridinyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H20N2O7 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C17H20N2O7/c1-19-10(9-4-3-5-18-8-9)6-12(15(19)22)25-17-14(21)11(20)7-13(26-17)16(23)24-2/h3-5,7-8,10-12,14,17,20-21H,6H2,1-2H3/t10-,11+,12-,14?,17+/m0/s1 |
InChI Key |
CAVBICHEBRPWPW-WTAFVAEOSA-N |
Isomeric SMILES |
CN1[C@@H](C[C@@H](C1=O)O[C@H]2C([C@@H](C=C(O2)C(=O)OC)O)O)C3=CN=CC=C3 |
Canonical SMILES |
CN1C(CC(C1=O)OC2C(C(C=C(O2)C(=O)OC)O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
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